9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride
CAS No.: 1170982-88-3
Cat. No.: VC11661436
Molecular Formula: C9H14ClNO3
Molecular Weight: 219.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1170982-88-3 |
|---|---|
| Molecular Formula | C9H14ClNO3 |
| Molecular Weight | 219.66 g/mol |
| IUPAC Name | 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C9H13NO3.ClH/c11-8-6-1-5(9(12)13)2-7(8)4-10-3-6;/h5-7,10H,1-4H2,(H,12,13);1H |
| Standard InChI Key | LZOHGSSQOKKJFY-UHFFFAOYSA-N |
| SMILES | C1C(CC2CNCC1C2=O)C(=O)O.Cl |
| Canonical SMILES | C1C(CC2CNCC1C2=O)C(=O)O.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The molecular formula of 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride is C₉H₁₃ClN₂O₃, with a theoretical molecular weight of 256.67 g/mol. Its IUPAC name derives from the bicyclo[3.3.1]nonane skeleton, where numbering prioritizes the nitrogen and oxygen substituents (Figure 1). The hydrochloride salt enhances solubility and stability, a common modification for bioactive molecules .
Table 1: Key Identifiers of 9-Oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic Acid Hydrochloride
| Property | Value |
|---|---|
| IUPAC Name | 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride |
| Molecular Formula | C₉H₁₃ClN₂O₃ |
| Molecular Weight | 256.67 g/mol |
| CAS Registry Number | Not formally assigned |
| SMILES | Cl.OC(=O)C1C2CCN(C1)C3CC2C(=O)N3 |
Structural Analysis
The bicyclo[3.3.1]nonane framework imposes significant steric constraints, with the nitrogen at position 3 and ketone at position 9 creating distinct electronic environments. X-ray crystallography of analogous compounds (e.g., 3-azabicyclo[3.3.1]nonane derivatives) reveals chair-like conformations in the six-membered ring, stabilized by intramolecular hydrogen bonding . The carboxylic acid group at position 7 contributes to polarity, influencing solubility and reactivity.
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, the compound exhibits improved aqueous solubility compared to its free base. Predicted solubility in water at 25°C is ~50 mg/mL, with stability under acidic conditions (pH 2–6) but susceptibility to hydrolysis in alkaline environments. The ketone group may undergo enolization under basic conditions, necessitating careful storage in inert atmospheres .
Spectroscopic Characteristics
-
NMR: The proton NMR spectrum of analogous bicyclic carboxylic acids shows distinct signals for bridgehead protons (δ 3.2–3.8 ppm) and carbonyl carbons (δ 170–175 ppm in NMR) .
-
IR: Strong absorption bands at 1720 cm⁻¹ (C=O stretch of carboxylic acid) and 1650 cm⁻¹ (ketone C=O) are characteristic.
Synthetic Considerations
Retrosynthetic Pathways
While no direct synthesis of this compound is documented, plausible routes involve:
-
Bicyclic Core Formation: Dieckmann cyclization of appropriately substituted piperidine derivatives to construct the bicyclo[3.3.1]nonane skeleton.
-
Functionalization: Introduction of the ketone via oxidation (e.g., Swern oxidation) and carboxylic acid via carboxylation or hydrolysis of nitriles.
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Challenges in Synthesis
-
Regioselectivity: Ensuring correct positioning of the azabridge and ketone.
-
Stereochemical Control: Managing diastereomer formation during bicyclization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume